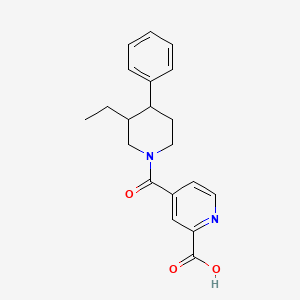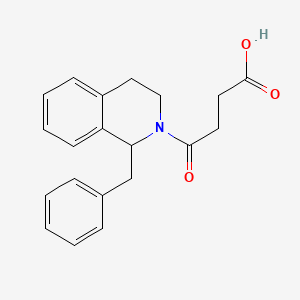
4-(3-Ethyl-4-phenylpiperidine-1-carbonyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethyl-4-phenylpiperidine-1-carbonyl)pyridine-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-4-phenylpiperidine-1-carbonyl)pyridine-2-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the ethyl and phenyl groups. Common synthetic routes include:
Piperidine Formation: Piperidine can be synthesized through the hydrogenation of pyridine.
Ethyl and Phenyl Group Introduction: These groups can be introduced via Friedel-Crafts alkylation and acylation reactions, respectively.
Carbonyl and Carboxylic Acid Formation: The final steps involve the formation of the carbonyl and carboxylic acid groups through oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethyl-4-phenylpiperidine-1-carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace functional groups on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted piperidines with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-(3-Ethyl-4-phenylpiperidine-1-carbonyl)pyridine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine derivatives
Pyridine derivatives
Carboxylic acid derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-(3-ethyl-4-phenylpiperidine-1-carbonyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-14-13-22(11-9-17(14)15-6-4-3-5-7-15)19(23)16-8-10-21-18(12-16)20(24)25/h3-8,10,12,14,17H,2,9,11,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKOYWJNVKIHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid](/img/structure/B6664043.png)
![6-[3-(3-Methylbutoxy)pyrrolidine-1-carbonyl]pyridine-2-carboxylic acid](/img/structure/B6664046.png)
![2-[3-(2,3-Dimethylmorpholine-4-carbonyl)phenoxy]acetic acid](/img/structure/B6664052.png)
![4-[4-(4-Fluorophenyl)-2-methylpyrrolidine-1-carbonyl]benzoic acid](/img/structure/B6664058.png)
![4-[3-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664083.png)
![6-[3-(4-Chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664084.png)
![5-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)thiophene-2-carboxylic acid](/img/structure/B6664086.png)
![4-[3-(4-Chlorophenyl)butan-2-yl-methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664093.png)
![2-[[4-Fluoro-2-(methylsulfonylmethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6664101.png)
![2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylcarbamoyl]phenoxy]acetic acid](/img/structure/B6664103.png)

![4-[3-Oxo-3-[2-[2-(trifluoromethoxy)phenyl]ethylamino]propyl]benzoic acid](/img/structure/B6664110.png)
![5-[[2-(2-Methylpropyl)oxan-4-yl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664117.png)
![3-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664120.png)
